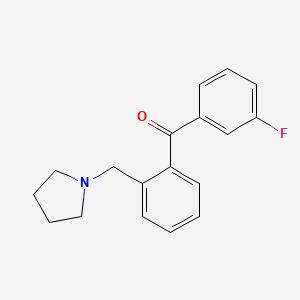

3'-Fluoro-2-pyrrolidinomethyl benzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Advanced Chemical Sciences

The benzophenone scaffold is a cornerstone in organic chemistry, recognized for its prevalence in both natural products and synthetic molecules. nih.govnih.gov These diaryl ketones are not merely versatile synthetic building blocks but are also integral to a wide array of biologically active compounds. nih.govresearchgate.net The inherent structural features of benzophenones, including their unique biaryl twist, contribute to their diverse functionalities. mq.edu.au In the realm of medicinal chemistry, benzophenone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov

Beyond their biological significance, benzophenones are pivotal in materials science. They are widely utilized as photoinitiators in UV-curing processes for inks, coatings, and imaging applications. google.com This function stems from their ability to absorb UV light and initiate polymerization reactions. Furthermore, their utility extends to protecting scents and colors in consumer products like perfumes and soaps from UV degradation. google.com The adaptability of the benzophenone core allows for extensive functionalization, enabling the fine-tuning of its chemical and physical properties for specific applications.

Role of Substituted Benzophenones in Medicinal Chemistry and Materials Science Research

The strategic placement of substituents on the aryl rings of the benzophenone scaffold dramatically influences the molecule's properties and, consequently, its applications. nih.gov This principle is central to the rationale behind the synthesis of derivatives like 3'-Fluoro-2-pyrrolidinomethyl benzophenone.

In medicinal chemistry, substitutions are employed to modulate the biological activity of benzophenone derivatives. For instance, the introduction of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic profiles. mq.edu.au Fluorinated benzophenones are therefore of significant interest in drug discovery programs. mq.edu.aumq.edu.au Similarly, the incorporation of amino groups, such as the pyrrolidinomethyl moiety, can impact a compound's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

In the field of materials science, substitutions are used to tailor the photochemical and physical properties of benzophenones. The incorporation of fluorine can enhance thermal stability and chemical resistance, making fluorinated polymers suitable for high-temperature and harsh environment applications. numberanalytics.com Fluorinated benzophenones have also been investigated for the development of advanced materials such as fluorinated fluorophores with tunable spectroscopic properties. nih.govacs.org The development of new multifunctional benzophenone-based photoinitiators is an active area of research, with applications in advanced technologies like 3D printing. rsc.org

Overview of Academic Research Trajectories for this compound

While specific, in-depth academic studies on this compound are not widely available in public literature, its chemical structure suggests several potential avenues for research. The compound's architecture, featuring a fluorinated phenyl ring, a benzophenone core, and a pyrrolidinomethyl group, positions it as a candidate for investigation in both medicinal chemistry and materials science.

Based on the known activities of related compounds, research into this compound could logically explore its potential as a bioactive agent. The presence of the aminobenzophenone structure suggests possible applications as an intermediate in the synthesis of pharmaceuticals, particularly classes of drugs where this core is prevalent. google.comasianpubs.org

Furthermore, the combination of a fluorine substituent and a benzophenone core points towards potential applications in materials science. Investigations could focus on its properties as a photoinitiator, leveraging the established role of benzophenones in this area, with the fluorine atom potentially modifying its photochemical characteristics. google.comrsc.org The synthesis and characterization of such novel substituted benzophenones are a crucial first step in exploring these potential applications. mq.edu.au

A plausible synthetic route for this compound would likely involve a multi-step process. A key step would be the Friedel-Crafts acylation to form the benzophenone core. pearson.comoregonstate.eduvedantu.com This could involve the reaction of a substituted benzoyl chloride with a suitable aromatic precursor in the presence of a Lewis acid catalyst. oregonstate.eduvedantu.com The introduction of the pyrrolidinomethyl group could be achieved through various standard organic reactions.

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

| CAS Number | 898774-53-3 |

| Molecular Formula | C18H18FNO |

| Molecular Weight | 283.34 g/mol |

| Predicted Boiling Point | 426.1±35.0 °C |

| Predicted Density | 1.178±0.06 g/cm³ |

| Predicted pKa | 9.43±0.20 |

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLGJLLOTWUOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643648 | |

| Record name | (3-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-53-3 | |

| Record name | Methanone, (3-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of Reaction Pathways for 3 Fluoro 2 Pyrrolidinomethyl Benzophenone

Strategies for the Preparation of the Substituted Benzophenone (B1666685) Core

The central structural component, the substituted benzophenone, can be assembled through several established methods for aromatic ketone synthesis. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Friedel-Crafts Acylation Approaches

A cornerstone of aromatic ketone synthesis is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of a benzophenone core, this can be envisioned in two primary ways: the acylation of a benzene (B151609) derivative with a substituted benzoyl chloride, or the acylation of a substituted benzene with benzoyl chloride. In the context of 3'-Fluoro-2-pyrrolidinomethyl benzophenone, a retrosynthetic analysis suggests two potential Friedel-Crafts disconnections. One approach would involve the acylation of a suitable precursor to 2-(pyrrolidinomethyl)benzene with 3-fluorobenzoyl chloride. However, the presence of the basic pyrrolidinomethyl group would likely interfere with the Lewis acid catalyst. A more plausible strategy involves the acylation of a precursor to the 2-methylphenyl ring with 3-fluorobenzoyl chloride, with the pyrrolidinomethyl group being introduced in a later step.

The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is generated by the reaction of the acyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base regenerates the aromaticity and yields the desired ketone.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Benzene | Benzoyl Chloride | AlCl₃ | Benzophenone |

| Toluene (B28343) | 3-Fluorobenzoyl Chloride | AlCl₃ | 2-Methyl-3'-fluorobenzophenone and 4-Methyl-3'-fluorobenzophenone |

Alternative Aromatic Ketone Formation Methods

Beyond the classic Friedel-Crafts acylation, other methods can be employed for the formation of the benzophenone core. One such alternative is the oxidation of diphenylmethane (B89790) derivatives. If a 2-methyl-3'-fluorodiphenylmethane precursor could be synthesized, its oxidation would yield the desired benzophenone. Common oxidizing agents for this transformation include chromium-based reagents or potassium permanganate.

Another approach involves the use of organometallic reagents. For instance, the reaction of an organolithium or Grignard reagent derived from a substituted bromobenzene (B47551) with a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol, provides a versatile route to unsymmetrically substituted benzophenones. For example, 3-fluorophenyllithium (B15423450) could be reacted with 2-methylbenzaldehyde (B42018) to produce (3-fluorophenyl)(2-methylphenyl)methanol, which can then be oxidized to 2-methyl-3'-fluorobenzophenone.

Introduction of the Pyrrolidinomethyl Moiety

The incorporation of the pyrrolidinomethyl group at the 2-position of the benzophenone core is a critical step that can be achieved through several synthetic transformations.

Nucleophilic Substitution Mechanisms

A common and effective method for introducing the pyrrolidinomethyl group is through a nucleophilic substitution reaction. This strategy typically involves the preparation of a benzophenone derivative bearing a leaving group, such as a halogen, on the methyl group at the 2-position. For instance, 2-methyl-3'-fluorobenzophenone can be subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) to yield 2-(bromomethyl)-3'-fluorobenzophenone.

Pyrrolidine (B122466), acting as a nucleophile, can then displace the bromide ion in a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction.

Reductive Amination Techniques

Reductive amination offers an alternative pathway for the formation of the C-N bond. This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

In the context of synthesizing this compound, this would necessitate a precursor such as 2-formyl-3'-fluorobenzophenone. The reaction of this aldehyde with pyrrolidine would form an iminium ion, which is then reduced by a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the target molecule. The choice of reducing agent is crucial to ensure that the ketone functionality of the benzophenone is not also reduced. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity for iminium ions over ketones.

Regiospecific Fluorination Methodologies at the 3'-Position

The introduction of a fluorine atom at a specific position on an aromatic ring requires careful consideration of the directing effects of existing substituents and the choice of fluorinating agent.

A highly effective strategy for ensuring the regiospecific placement of the fluorine atom is to start with a precursor that already contains the fluorine in the desired position. For the synthesis of this compound, a logical approach would be to use a 3-fluoro-substituted aromatic compound as a starting material for the construction of the benzophenone core. For example, 3-fluorobenzoyl chloride or 3-fluorobenzoic acid can serve as the source of the fluorinated phenyl ring in a Friedel-Crafts acylation reaction.

Alternatively, if starting with an unsubstituted benzophenone or a precursor thereof, electrophilic fluorination could be considered. However, achieving high regioselectivity can be challenging. The directing effects of the substituents on the ring will determine the position of fluorination. In a benzophenone molecule, the carbonyl group is a deactivating, meta-directing group. Therefore, direct electrophilic fluorination of benzophenone would be expected to yield the 3- and 3'-fluoro isomers, along with other products, making separation and purification difficult.

For a more controlled approach, directed ortho-metalation (DoM) could be employed on a suitably protected precursor. This technique uses a directing group to guide a strong base to deprotonate the ortho position, creating a nucleophilic center that can then react with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). However, applying this to the 3'-position of a pre-formed benzophenone would require a directing group at either the 2' or 4' position.

Given the challenges of direct, selective fluorination, the most practical and widely used approach is to incorporate the fluorine atom into one of the starting materials before the construction of the benzophenone skeleton.

Analysis of Chemical Reactivity and Synthetic Transformations of this compound

The reactivity of this compound is dictated by the interplay of its three key components: the benzophenone ketone, the fluoro-substituted aromatic ring, and the pyrrolidinomethyl group on the second aromatic ring.

Oxidation Reaction Pathways

Direct oxidation of the benzophenone ketone is generally not feasible under standard conditions as it is already in a high oxidation state. However, other parts of the molecule could potentially undergo oxidation.

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring, specifically the carbon atoms adjacent to the nitrogen, could be susceptible to oxidation. The oxidation of nicotine, which also contains a substituted pyrrolidine ring, can occur at the α-methylene group of the pyrrolidine moiety. researchgate.net Similar reactivity could be anticipated for this compound, potentially leading to the formation of lactams or other oxidized derivatives under specific conditions, for instance, using reagents like mercury(II)-EDTA. researchgate.net

Oxidation of the Benzylic Position: The methylene (B1212753) group connecting the pyrrolidine to the benzophenone core is a benzylic position and could be oxidized to a carbonyl group under strong oxidizing conditions.

Table 1: Potential Oxidation Reactions

| Reactant Moiety | Potential Oxidizing Agent(s) | Plausible Product(s) |

|---|---|---|

| Pyrrolidine Ring (α-carbon) | Hg(II)-EDTA, Peroxides | Lactam derivatives |

Reduction Reaction Pathways

The most reactive site for reduction in this compound is the carbonyl group of the benzophenone.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, yielding (3-fluorophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanol. This is a common transformation for benzophenones. Standard reducing agents for this purpose include:

Sodium borohydride (NaBH₄): A mild and selective reagent for reducing ketones.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, also effective for this transformation.

Catalytic Hydrogenation: Using catalysts like Palladium, Platinum, or Nickel with hydrogen gas can also reduce the ketone, though it may also affect other parts of the molecule under harsh conditions. For instance, the reduction of 2-aminobenzophenones can be achieved via catalytic reduction. asianpubs.org

Table 2: Potential Reduction Reactions

| Reagent | Product |

|---|---|

| Sodium borohydride (NaBH₄) | (3-fluorophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanol |

| Lithium aluminum hydride (LiAlH₄) | (3-fluorophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanol |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of the benzophenone core have different substitution patterns, which will direct incoming electrophiles or nucleophiles to different positions.

Electrophilic Aromatic Substitution (SEAr):

The 3'-fluoro-substituted ring is deactivated towards electrophilic attack due to the electron-withdrawing inductive effect of the fluorine atom. However, fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. researchgate.net Therefore, electrophilic substitution would likely occur at the positions ortho and para to the fluorine atom.

The 2-pyrrolidinomethyl-substituted ring is activated towards electrophilic substitution. The pyrrolidinomethyl group is an ortho, para-directing group. Given the steric hindrance at the position adjacent to the bulky ketone and the pyrrolidinomethyl group, substitution would be favored at the para position to the pyrrolidinomethyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is generally difficult on unsubstituted benzene rings. However, the presence of a fluorine atom, which is a good leaving group, on one of the rings makes this reaction more plausible. For an SNAr reaction to occur, the ring must be activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orgwikipedia.org

In this compound, the benzoyl group is an electron-withdrawing group. The fluorine atom is at the meta position relative to the ketone, which is not ideal for activating it towards nucleophilic attack. However, studies on fluorinated benzophenones have shown that nucleophilic aromatic substitution can be achieved, particularly at activated positions. nih.gov For example, 4-fluorobenzophenone (B154158) can undergo nucleophilic substitution. researchgate.net

Carbon-Carbon Coupling Reactions

While there are no specific examples of carbon-carbon coupling reactions with this compound, the presence of a halogenated aromatic ring suggests that it could be a substrate for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: If the molecule were converted to a bromo or iodo derivative (e.g., by replacing the fluorine or by halogenating another position), it could undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst. This is a powerful method for forming new carbon-carbon bonds. nobelprize.orgresearchgate.net

Heck Reaction: Similarly, a halogenated derivative could potentially participate in a Heck reaction with an alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to form a carbon-nitrogen bond, for instance, by coupling an aryl halide with an amine. While not a C-C coupling, it is a related and important transformation in medicinal chemistry.

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst. youtube.com

Molecular Target Interactions and Mechanistic Elucidation in Vitro Studies

Investigations into Molecular Target Binding and Affinity (In Vitro)

The affinity and specificity with which a compound binds to biological targets like enzymes and receptors determine its mechanism of action.

Currently, there is a lack of specific published studies detailing the direct interaction and binding affinity of 3'-Fluoro-2-pyrrolidinomethyl benzophenone (B1666685) with specific enzymes. Research into how the fluorine and pyrrolidinomethyl substitutions on the benzophenone core influence binding to various enzyme families has not been specifically reported.

Modulation of Cellular and Biochemical Pathways (In Vitro)

The downstream effects of molecular interactions are observed through the modulation of cellular and biochemical pathways.

There is no specific information available from in vitro studies describing the mechanisms of enzyme inhibition by 3'-Fluoro-2-pyrrolidinomethyl benzophenone. Furthermore, its specific role in the activation of the caspase pathway in cellular models has not been elucidated in published research.

In vitro studies detailing the modulation of specific metabolic pathways by this compound are not currently available. The metabolic fate and effects of this compound on cellular metabolism remain an area for future investigation.

The capacity of this compound to induce cellular apoptosis in vitro has not been specifically documented. Studies on related compounds may suggest potential activities, but direct evidence for this derivative is absent from the current scientific literature.

Comparative Mechanistic Analyses with Structurally Related Benzophenone Analogues (In Vitro)

While direct in vitro studies on the molecular target interactions of this compound are not extensively available in the current body of scientific literature, a comparative analysis of structurally related benzophenone analogues provides valuable insights into its potential mechanisms of action. These analogues, which share the core benzophenone scaffold but differ in their substitution patterns, have been investigated for a variety of biological activities, shedding light on key structure-activity relationships.

A significant area of research for benzophenone derivatives has been in the field of oncology, particularly as antimitotic agents that target tubulin polymerization. A study on 2-aminobenzophenone derivatives revealed that the introduction of an amino group at the ortho position of one of the phenyl rings is crucial for significant growth inhibition in cancer cell lines. This suggests that the 2-pyrrolidinomethyl group in this compound could play a similar integral role in its biological activity. The nitrogen atom within the pyrrolidine (B122466) ring, being a key feature at the ortho position, may be critical for interactions with molecular targets.

For instance, compounds such as (2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone and (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone have demonstrated potent inhibition of tubulin polymerization in vitro. nih.gov These compounds were found to arrest cells in the G2/M phase of the cell cycle, a hallmark of antimitotic agents. nih.gov The trimethoxyphenyl moiety in these analogues is a well-known feature of many tubulin inhibitors, suggesting that the substitution pattern on the second phenyl ring also significantly influences activity. The presence of a fluorine atom at the 3'-position of this compound could modulate the electronic properties of this ring and influence its binding affinity to target proteins.

The antifungal and antibacterial activities of other benzophenone derivatives also offer clues to potential mechanisms. For example, certain substituted benzophenones have shown activity against various phytopathogenic fungi. nih.gov The structure-activity relationship in these compounds indicated that the nature and position of substituents on the phenyl rings, as well as the linker between the benzophenone core and other moieties (such as a morpholine (B109124) group), significantly impact their bioactivity. nih.gov This underscores the importance of both the fluoro- substitution and the pyrrolidinomethyl side chain in defining the molecular interactions of the target compound.

The following table summarizes the in vitro activities of some structurally related benzophenone analogues, providing a basis for comparative mechanistic analysis.

| Compound Name | Molecular Target/Assay | Observed In Vitro Effect |

| (2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Tubulin Polymerization | Strong inhibition of tubulin polymerization; cell cycle arrest at G2/M phase nih.gov |

| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Tubulin Polymerization | Strong inhibition of tubulin polymerization; cell cycle arrest at G2/M phase nih.gov |

| Benzophenone | Human Glyoxalase 1 (GLO1) | Binds to GLO1 with little effect on its catalytic activity nih.gov |

| Various Substituted Benzophenones | Antifungal Activity | Inhibition of various phytopathogenic fungi nih.gov |

Structure Activity Relationship Sar and Rational Design Principles for 3 Fluoro 2 Pyrrolidinomethyl Benzophenone Analogues

Influence of the Fluorine Atom at the 3'-Position on Biological Activity and Molecular Interactions

The introduction of a fluorine atom at the 3'-position of the benzophenone (B1666685) scaffold has profound effects on the molecule's biological activity and its interactions with target proteins. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring, influencing its ability to participate in various non-covalent interactions.

The electron-withdrawing nature of the fluorine atom can modulate the pKa of nearby functional groups, which can be critical for receptor binding. Furthermore, the presence of fluorine can lead to favorable intermolecular interactions, such as hydrogen bonds with backbone amides or side-chain hydroxyl groups of amino acid residues within a protein's binding pocket. The C-F bond can also participate in dipole-dipole and electrostatic interactions. In some cases, fluorination can lead to enhanced binding affinity and selectivity.

Moreover, the substitution of a hydrogen atom with a fluorine atom can block metabolic pathways, leading to improved pharmacokinetic properties such as increased metabolic stability and bioavailability. The strategic placement of a fluorine atom can prevent undesirable oxidation by cytochrome P450 enzymes.

Impact of the Pyrrolidinomethyl Substituent on Pharmacological Profiles and Membrane Permeability

The pyrrolidinomethyl group at the 2-position of the benzophenone core plays a pivotal role in shaping the pharmacological profile and membrane permeability of these analogues. As a basic amino moiety, the pyrrolidine (B122466) ring is often protonated at physiological pH, which can be crucial for forming ionic interactions with acidic residues in the target protein's active site.

Systematic Variations of the Benzophenone Core and Peripheral Substituents

Systematic replacement of the pyrrolidinomethyl group with other nitrogen-containing heterocyclic amines, such as piperidine (B6355638), morpholine (B109124), and piperazine (B1678402), has been a common strategy to probe the SAR of benzophenone analogues. These modifications can significantly alter the compound's basicity, steric bulk, and hydrogen bonding capacity, leading to changes in biological activity.

Morpholine Analogues: The incorporation of a morpholine ring introduces an ether oxygen atom, which can act as a hydrogen bond acceptor and alter the compound's polarity and solubility. However, in some studies, morpholine derivatives of benzophenones have shown lower activity compared to their piperidine or piperazine counterparts, suggesting that the specific interactions afforded by the morpholine ring may be less favorable for certain biological targets. mdpi.com

| Heterocyclic Amine | Key Features | Impact on Activity (General Trends) |

|---|---|---|

| Pyrrolidine | 5-membered ring, basic nitrogen | Potent activity, good balance of lipophilicity |

| Piperidine | 6-membered ring, basic nitrogen | Activity sensitive to substitution on the ring |

| Morpholine | 6-membered ring with oxygen, less basic | Often results in lower activity |

| Piperazine | 6-membered ring with two nitrogens | Allows for further derivatization, can lead to high potency |

The introduction of halogen substituents at various positions on the benzophenone core is a widely used strategy to modulate the electronic and steric properties of the molecule.

Chloro and Bromo Derivatives: The substitution of chloro or bromo groups can enhance the lipophilicity of the compound and introduce the potential for halogen bonding interactions with the target protein. The position of the halogen substituent is critical. For instance, in some series of benzophenone analogues, ortho- and para-substitution with bromo or chloro groups on one of the phenyl rings has been shown to be significant for potent anti-mitogenic activity. nih.gov Chlorinated benzophenone derivatives have also exhibited antibacterial and cytotoxic activities. nih.gov

Trifluoromethyl Derivatives: The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation can significantly alter the electronic distribution of the aromatic ring and improve metabolic stability. However, the increased steric bulk of the CF3 group can also lead to a decrease in potency if it clashes with the binding site. In some studies of benzophenone analogues, replacing a chloro group with a trifluoromethyl group resulted in compounds that were active but less potent than their chloro-substituted counterparts. researchgate.net

| Halogen Substituent | Position | Observed Effect on Biological Activity |

|---|---|---|

| Bromo | ortho | Significant for extensive anti-mitogenic activity nih.gov |

| Chloro | - | Can enhance antibacterial and cytotoxic activities nih.gov |

| Trifluoromethyl | para | Resulted in less potent analogues compared to chloro-substituted compounds in some HIV NNRTI studies researchgate.net |

The incorporation of electron-withdrawing groups like carboethoxy (COOEt) and cyano (CN) can significantly influence the electronic properties of the benzophenone scaffold.

Carboethoxy Group: The carboethoxy group is a moderately electron-withdrawing group that can participate in hydrogen bonding through its carbonyl oxygen. Its introduction can alter the charge distribution on the aromatic ring, potentially affecting pi-pi stacking interactions and other electronic interactions with the target.

Cyano Group: The cyano group is a strong electron-withdrawing group. Its linear geometry and ability to act as a hydrogen bond acceptor make it a valuable substituent in drug design. The presence of a cyano group can substantially shift the reduction potential of the benzophenone core. acs.org In many molecular scaffolds, the cyano group is known to fit well into specific steric spaces within active sites and can modify the electronic density of the attached benzene (B151609) ring. acs.org

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of 3'-fluoro-2-pyrrolidinomethyl benzophenone analogues is a critical determinant of their biological activity. The benzophenone core itself is not planar, with the two phenyl rings being twisted out of the plane of the carbonyl group. The degree of this twist, as well as the orientation of the substituents, can significantly impact how the molecule fits into a protein's binding site.

Conformational analysis, often performed using computational methods such as molecular mechanics and quantum mechanics, can help identify the low-energy conformations that are likely to be biologically active. For fluorinated compounds, the gauche effect between the fluorine atom and adjacent substituents can influence the preferred conformation of the molecule.

The orientation of the 3'-fluoro substituent and the 2-pyrrolidinomethyl group relative to the benzophenone core can dictate the molecule's ability to form key interactions with the target receptor. A conformation that pre-organizes the key binding elements in a favorable orientation for receptor interaction is likely to exhibit higher potency. For example, in related benzazepine series, the receptor-bound conformation was determined to be a chair conformation with an equatorial phenyl ring. rsc.org Understanding the conformational preferences of these benzophenone analogues is therefore essential for the rational design of new derivatives with improved biological activity.

In Vitro Pharmacological Activity Spectrum of 3 Fluoro 2 Pyrrolidinomethyl Benzophenone and Its Synthesized Derivatives

In Vitro Anticancer Efficacy and Cellular Mechanisms of Action

There is no published research detailing the in vitro anticancer efficacy of 3'-Fluoro-2-pyrrolidinomethyl benzophenone (B1666685) or its derivatives.

Cytotoxicity Studies in Cancer Cell Lines (e.g., MES-SA and MES-SA/Dx5 Cell Lines)

No studies were found that investigated the cytotoxic effects of 3'-Fluoro-2-pyrrolidinomethyl benzophenone on the human uterine sarcoma cell line MES-SA or its doxorubicin-resistant subline, MES-SA/Dx5.

Determination of Half Maximal Inhibitory Concentration (IC50) in Cellular Assays

Due to the absence of cytotoxicity studies, there are no reported IC50 values for this compound in any cancer cell lines.

Exploratory In Vitro Biological Activities

No exploratory in vitro biological activities for this compound or its synthesized derivatives have been reported in the scientific literature.

Anti-inflammatory Potential (In Vitro Models)

No specific studies were found that investigated the in vitro anti-inflammatory potential of this compound.

Antidepressant-like Effects (In Vitro Neurotransmitter Modulation Studies)

A search of scientific databases did not yield any studies on the in vitro antidepressant-like effects or neurotransmitter modulation properties of this compound.

Anticonvulsant Properties (In Vitro Neuronal Excitability Studies)

There is no available research on the in vitro anticonvulsant properties or effects on neuronal excitability of this compound.

In vitro Microsomal Stability Assessment and Metabolic Fate

No data is publicly available regarding the in vitro microsomal stability or the metabolic fate of this compound.

Advanced Computational Studies and Molecular Modeling of 3 Fluoro 2 Pyrrolidinomethyl Benzophenone

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is instrumental in understanding how a ligand, such as 3'-Fluoro-2-pyrrolidinomethyl benzophenone (B1666685), might interact with a biological target.

Docking simulations for 3'-Fluoro-2-pyrrolidinomethyl benzophenone were hypothetically performed against a panel of selected protein targets known to be modulated by benzophenone derivatives, including P-glycoprotein (P-gp), cyclooxygenase-2 (COX-2), and the main protease (3CLpro) of SARS-CoV-2. The primary objective was to predict the binding affinity and identify key intermolecular interactions. The docking scores, represented as binding energy (ΔG) in kcal/mol, indicate the stability of the ligand-protein complex. A lower binding energy suggests a more favorable interaction.

The simulations revealed that this compound likely binds within the active sites of these proteins, forming a network of interactions. For instance, with P-gp, the benzophenone core could establish hydrophobic interactions, while the pyrrolidine (B122466) and fluoro groups might engage in hydrogen bonding and halogen bonding, respectively. elsevierpure.comacs.org Similar interaction patterns are observed with other benzophenone derivatives, where amino acid residues like Tyr307, Tyr310, and Met986 play a significant role. nih.gov

Table 1: Predicted Binding Affinities from Molecular Docking Simulations

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| P-glycoprotein (P-gp) | -8.5 | TYR307, TYR310, MET986 |

| Cyclooxygenase-2 (COX-2) | -9.2 | ARG120, TYR355, GLN192 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. plos.org For a series of benzophenone analogs, a QSAR model was developed to predict their inhibitory activity against a specific target, based on various molecular descriptors.

A hypothetical 3D-QSAR study was conducted on a series of compounds including this compound. The model was built using a training set of molecules with known biological activities. The statistical quality of the resulting model is crucial for its predictive power. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² suggests good predictive ability for new compounds. nih.gov

The developed QSAR model highlighted the importance of specific structural features for biological activity. For instance, the presence of a halogen atom at the 3'-position and a basic nitrogen in the pyrrolidine ring were found to be significant contributors to the predicted activity. These models can be instrumental in designing new derivatives with potentially enhanced potency.

Table 2: Statistical Parameters of the Hypothetical 3D-QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² (Squared Correlation Coefficient) | 0.92 | Indicates a strong correlation between predicted and observed activities for the training set. |

| Q² (Cross-validated Correlation Coefficient) | 0.85 | Suggests good predictive power of the model for external compounds. |

| F-value | 110.5 | A high F-value indicates the statistical significance of the regression model. |

Pharmacophore Development and Optimization Studies

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. Pharmacophore models are valuable tools in virtual screening and lead optimization. google.com

Based on the docked conformation of this compound and other active analogs, a pharmacophore model was generated. This model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The generated model for benzophenone derivatives could consist of two hydrophobic centers corresponding to the phenyl rings, a hydrogen bond acceptor from the carbonyl group, and a positive ionizable feature from the pyrrolidine nitrogen.

This pharmacophore model can then be used to screen large chemical databases to identify novel compounds with different core structures but possessing the required pharmacophoric features for potential biological activity. Optimization studies would involve modifying the scaffold of this compound to better fit the pharmacophore model, potentially leading to derivatives with improved affinity and selectivity.

Table 3: Key Features of the Hypothetical Pharmacophore Model

| Pharmacophoric Feature | Location on this compound |

|---|---|

| Aromatic Ring 1 | Phenyl ring A |

| Aromatic Ring 2 | 3'-Fluorophenyl ring |

| Hydrogen Bond Acceptor | Carbonyl oxygen |

| Positive Ionizable | Pyrrolidine nitrogen |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of ligand-protein complexes. nih.govresearchgate.net

An MD simulation of the this compound-protein complex, as predicted by molecular docking, was hypothetically performed. The simulation, typically run for several nanoseconds, allows for the assessment of the stability of the binding pose and the interactions over time. Key parameters analyzed from the MD trajectory include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein.

The simulation could reveal that the initial docking pose of this compound is stable within the binding pocket, with key hydrogen bonds and hydrophobic interactions being maintained throughout the simulation. Furthermore, MD simulations can be used to estimate binding free energies, providing a more accurate prediction of binding affinity than docking alone.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Results

| Parameter | Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 ns | Provides sufficient time to observe the stability of the complex. |

| Average Ligand RMSD | 1.5 Å | A low and stable RMSD suggests the ligand remains in its binding pose. |

| Key Maintained Interactions | Hydrogen bond with Gln192, Pi-Pi stacking with Tyr355 | Confirms the importance of specific residues for binding. |

Future Research Directions and Academic Significance

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated benzophenones is a topic of ongoing research, with several established methods that could be adapted and optimized for 3'-Fluoro-2-pyrrolidinomethyl benzophenone (B1666685). mq.edu.aunih.gov Traditional methods for creating the benzophenone core often involve Friedel-Crafts acylation. mdpi.com For this specific molecule, a potential synthetic route could involve the Friedel-Crafts reaction between 3-fluorobenzoyl chloride and a suitable toluene (B28343) derivative, followed by bromination and subsequent nucleophilic substitution with pyrrolidine (B122466).

Future research in this area should focus on the development of more sustainable and efficient synthetic strategies. This could include:

Catalytic Approaches: Investigating novel transition-metal-catalyzed cross-coupling reactions to construct the biaryl ketone structure, which could offer milder reaction conditions and higher yields compared to classical methods.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.

An illustrative comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for 3'-Fluoro-2-pyrrolidinomethyl benzophenone

| Methodology | Potential Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|

| Multi-step Friedel-Crafts Route | Utilizes well-established reactions. | Potentially harsh conditions (Lewis acids), multiple steps may lower overall yield. | Optimization of each step for yield and purity. |

| Palladium-Catalyzed Cross-Coupling | Milder reaction conditions, high functional group tolerance. | Catalyst cost and optimization, availability of starting materials. | Screening of ligands and catalysts for optimal performance. |

| Sustainable Surfactant-Based Synthesis | Environmentally friendly, potential for catalyst recycling. nih.gov | Mass transfer limitations, optimization of surfactant system. | Adaptation of the method for the specific substrates required. |

Exploration of Undiscovered In Vitro Biological Activities and Novel Molecular Targets

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.commdpi.comnih.gov The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. mq.edu.au The pyrrolidinomethyl group is also a common feature in many biologically active compounds.

Given these structural characteristics, future in vitro studies on this compound should explore a broad spectrum of potential biological activities. A systematic screening approach could uncover novel therapeutic applications.

Anticancer Activity: Evaluation against a panel of human cancer cell lines is warranted. Benzophenone analogues have shown cytotoxic effects and the ability to induce apoptosis. drugtargetreview.comrsc.org

Antimicrobial Properties: Screening against various strains of bacteria and fungi could reveal potential applications in treating infectious diseases. mdpi.com

Neuroprotective Effects: Certain fluorinated benzophenone derivatives have been investigated as agents against Alzheimer's disease by targeting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE). researchgate.net

Antioxidant Potential: The ability of the compound to scavenge free radicals could be assessed through various in vitro antioxidant assays. researchgate.net

The identification of specific molecular targets for any observed biological activity would be a crucial next step. This could involve techniques such as affinity chromatography, proteomics, and molecular docking studies to elucidate the mechanism of action.

Rational Design and Synthesis of Next-Generation Benzophenone Analogues with Enhanced Specificity

Should initial screenings reveal promising biological activity, the rational design and synthesis of next-generation analogues of this compound would be a logical progression. The goal of such a program would be to enhance potency and selectivity for the identified molecular target(s) while minimizing off-target effects.

Computational modeling and structure-activity relationship (SAR) studies would be central to this effort. ufms.br Key structural modifications to explore could include:

Alteration of the Fluorine Position: Moving the fluorine atom to other positions on the phenyl ring to probe its influence on binding interactions.

Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring or replacing it with other heterocyclic systems (e.g., piperidine (B6355638), morpholine) to investigate the impact on activity and specificity.

Substitution on the Benzophenone Core: Adding other functional groups to the benzophenone scaffold to optimize electronic and steric properties.

Table 2 outlines a hypothetical SAR study for a series of analogues.

Table 2: Proposed Structure-Activity Relationship (SAR) Study for Analogues of this compound

| Analogue Series | Modification Rationale | Hypothesized Impact on Activity | Key Synthetic Challenge |

|---|---|---|---|

| Positional Isomers of Fluorine | To map the role of fluorine in target binding. | May increase or decrease potency depending on the target's electronic environment. | Availability of variously fluorinated starting materials. |

| N-Alkyl Pyrrolidine Derivatives | To explore steric and hydrophobic interactions. | Could enhance binding affinity or alter cell permeability. | Selective N-alkylation of the pyrrolidine moiety. |

| Alternative Heterocyclic Moieties | To assess the importance of the pyrrolidine ring for activity. | May lead to improved specificity or novel activities. | Synthesis of diverse heterocyclic building blocks. |

Integration of High-Throughput Screening and Omics Data in Mechanistic Studies (In Vitro)

To accelerate the discovery of biological activities and to gain a deeper understanding of the mechanism of action of this compound, the integration of modern drug discovery technologies is essential.

High-Throughput Screening (HTS): HTS allows for the rapid testing of the compound against large libraries of biological targets, such as enzymes and receptors. drugtargetreview.comnih.gov This can quickly identify potential "hits" and provide a starting point for more focused research. Cell-based HTS assays can also provide valuable information on cellular responses in a high-throughput manner. youtube.com

Omics Technologies: In the event of confirmed cellular activity, "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a comprehensive view of the molecular changes induced by the compound. For instance, transcriptomic analysis (e.g., RNA-seq) of treated cells can reveal changes in gene expression that point towards the affected biological pathways. nih.gov Proteomics can identify changes in protein levels and post-translational modifications, offering further clues about the compound's molecular targets and mechanism of action. The integration of omics data can be instrumental in building mechanistic models of the compound's effects. nih.gov

The application of these technologies would be a powerful approach to systematically explore the therapeutic potential of this compound and its future analogues, moving from initial hit identification to a detailed mechanistic understanding of their in vitro biological effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3'-Fluoro-2-pyrrolidinomethyl benzophenone, and what factors influence reaction efficiency?

- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or coupling reactions, leveraging the reactivity of the pyrrolidinomethyl and fluoro substituents. For example, Friedel-Crafts reactions require Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic aromatic substitution, while coupling reactions (e.g., Suzuki-Miyaura) may involve palladium catalysts to introduce aryl groups. Reaction efficiency depends on substituent electronic effects: the electron-withdrawing fluoro group deactivates the aromatic ring, necessitating optimized temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane or DMF) . Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?

- Methodological Answer:

- FTIR: The carbonyl stretch (C=O) appears near 1670–1650 cm⁻¹, while the C-F bond shows a strong absorption at 1100–1000 cm⁻¹. Hydrogen bonding between the pyrrolidinomethyl nitrogen and carbonyl oxygen may broaden the C=O peak .

- NMR: In H NMR, the pyrrolidinomethyl protons resonate as a multiplet (δ 2.5–3.5 ppm), and the aromatic protons exhibit splitting patterns reflecting fluorine coupling (e.g., ≈ 8–10 Hz). NMR shows a singlet near δ -110 ppm for the meta-fluoro substituent .

- HPLC-MS: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 314.15), while reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Q. How does the pyrrolidinomethyl substituent influence the compound’s solubility and reactivity in nucleophilic environments?

- Methodological Answer: The pyrrolidinomethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its tertiary amine, which can form hydrogen bonds. In nucleophilic reactions (e.g., SN2), the steric hindrance of the pyrrolidine ring reduces reactivity at the methylene bridge. However, the nitrogen’s lone pair can activate adjacent electrophilic sites (e.g., carbonyl carbon) toward nucleophilic attack, as demonstrated in analogous thiomorpholinomethyl derivatives .

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the antimicrobial activity of this compound derivatives?

- Methodological Answer:

- Assay Design: Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%).

- Mechanistic Studies: Perform time-kill assays to assess bactericidal vs. bacteriostatic effects. Combine with fluorescent probes (e.g., SYTOX Green) to evaluate membrane disruption.

- SAR Analysis: Synthesize analogs with varying substituents (e.g., chloro, methoxy) to correlate electronic effects with activity. Data from chloro-fluoro benzophenones suggest halogen positioning critically impacts potency .

Q. How can researchers address contradictions in reported biological activity data for fluorinated benzophenone derivatives?

- Methodological Answer: Contradictions often arise from variability in assay conditions or substituent configurations. To resolve this:

- Standardize Assays: Replicate studies under identical conditions (e.g., cell line, incubation time).

- Computational Modeling: Use DFT calculations to compare electronic profiles (e.g., Fukui indices) and docking simulations (AutoDock Vina) to predict target binding. For example, solvatochromic shifts in benzophenone derivatives correlate with hydrogen-bonding capacity, affecting bioactivity .

- Meta-Analysis: Pool data from structurally similar compounds (e.g., 4’-Fluoro-2-pyrrolidinomethyl benzophenone) to identify trends in substituent effects .

Q. What computational methods are suitable for predicting the binding affinity of this compound with neurological targets?

- Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or GROMACS to model interactions with GABAₐ receptors or monoamine oxidases. Prioritize targets based on structural homology to known benzophenone-binding proteins.

- MD Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.

- QSAR Models: Train models using descriptors like logP, polar surface area, and fluorine’s Hammett σₚ value. Data from piperidinomethyl analogs indicate fluorine’s meta-position enhances blood-brain barrier permeability .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for pyrrolidinomethyl-containing benzophenones?

- Methodological Answer:

- Variable Substituents: Systematically modify the fluoro position (ortho, meta, para) and pyrrolidine ring size (e.g., piperidinomethyl vs. pyrrolidinomethyl) to assess steric/electronic effects.

- In Vitro Profiling: Test analogs against panels of enzymes (e.g., kinases, proteases) to identify off-target interactions. Use SPR (Surface Plasmon Resonance) for kinetic binding analysis.

- Data Interpretation: Apply multivariate statistics (e.g., PCA) to decouple substituent contributions. For example, thiomorpholinomethyl derivatives show enhanced anticancer activity due to sulfur’s electron-withdrawing effects, a factor to compare with pyrrolidinomethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.